molecular formula C6H11ClO3S B13192247 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride

1-(Oxolan-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13192247
M. Wt: 198.67 g/mol
InChI Key: LNKLIOAUCIAOEB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical building block of high interest in medicinal and organic chemistry. Its structure incorporates a tetrahydrofuran (oxolane) ring, a common feature in pharmaceuticals that can influence a molecule's solubility and conformational properties . The primary application of this reagent is as a versatile intermediate for the formation of sulfonamide bonds. The highly reactive sulfonyl chloride group readily undergoes substitution reactions with amines and other nucleophiles, enabling researchers to efficiently synthesize a diverse array of sulfonamide derivatives for screening and development . In scientific research, sulfonyl chlorides are pivotal in constructing compound libraries for drug discovery programs. They are used to modify biomolecules, create proprietary chemical entities, and develop materials with specialized properties . The reactivity of the sulfonyl chloride group is characterized by its mechanism of action; it acts as a strong electrophile, allowing nucleophiles like amines to attack the sulfur center. This results in the displacement of the chloride ion and the formation of a covalent C-S bond, yielding sulfonamides or sulfonate esters . As with all compounds of this class, it is expected to be moisture-sensitive. For research purposes, it is recommended to store this product under an inert atmosphere and at low temperatures to preserve its stability and reactivity . This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment. For specific pricing, current availability, and detailed shipping information, please inquire directly.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

1-(oxolan-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3

InChI Key

LNKLIOAUCIAOEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Corresponding Sulfonic Acid or Sulfonate Precursors

The most common synthetic approach involves converting the corresponding sulfonic acid or sulfonate precursor into the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method is widely used for sulfonyl chloride synthesis due to its efficiency and relatively mild conditions.

  • Stepwise Reaction:

    • Start with 1-(oxolan-3-yl)ethane-1-sulfonic acid or a sulfonate salt.
    • React with thionyl chloride under anhydrous conditions, typically refluxing in an inert solvent like dichloromethane or chloroform.
    • The sulfonic acid hydroxyl group is replaced by chlorine, yielding the sulfonyl chloride.
  • Key Parameters:

    • Temperature control is critical to avoid decomposition of the oxolane ring.
    • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
    • Reaction times vary from several hours to overnight depending on scale and reagent purity.
  • Advantages:

    • High yield and purity.
    • Straightforward procedure adaptable to laboratory and industrial scales.
  • Disadvantages:

    • Requires careful handling of corrosive reagents.
    • Potential side reactions if moisture is present.

Oxidative Chlorination Using Chlorinating Agents with Controlled Conditions

Alternative methods involve oxidative chlorination, where sulfonyl chlorides are formed from sulfides or sulfonamides via oxidation and chlorination steps.

  • Example Procedure:

    • A sulfonamide precursor (e.g., 1-(oxolan-3-yl)ethane-1-sulfonamide) can be treated with thionyl chloride to convert the sulfonamide into the sulfonyl chloride.
    • Reaction conditions typically include low temperatures and inert atmosphere to minimize side reactions.
    • Purification by recrystallization or low-temperature filtration is employed to isolate the product.
  • Research Findings:

    • Studies indicate that controlling temperature below 5 °C during chlorination improves yield and reduces by-products.
    • Use of dry solvents such as diethyl ether or dichloromethane is recommended.
    • Post-reaction workup involves washing with sodium bicarbonate and brine to remove residual acids and chlorinating agents.

Industrial-Scale Synthesis Considerations

In industrial contexts, synthesis is scaled up with attention to reaction kinetics, heat management, and reagent stoichiometry.

  • Process Highlights:

    • Large reactors equipped with temperature control systems maintain reaction temperatures between 0 °C and 25 °C.
    • Continuous addition of thionyl chloride or other chlorinating agents ensures controlled reaction rates.
    • Use of bases like triethylamine may be employed to neutralize hydrogen chloride generated during chlorination.
    • Final product isolation involves solvent extraction, drying over magnesium sulfate or sodium sulfate, and crystallization.
  • Quality Control:

    • Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm product identity and purity.
    • Moisture content is minimized to prevent hydrolysis of sulfonyl chloride.
  • Environmental and Safety Notes:

    • Proper ventilation and handling protocols for toxic and corrosive reagents are mandatory.
    • Waste streams containing chlorinated by-products require appropriate treatment.

Comparative Table of Preparation Methods

Preparation Method Reagents Used Conditions Advantages Disadvantages
Chlorination of Sulfonic Acid with SOCl2 Thionyl chloride Reflux, anhydrous, inert solvent High yield, straightforward Corrosive reagents, moisture sensitive
Conversion from Sulfonamide with SOCl2 Thionyl chloride Low temperature (<5 °C), dry solvents Good control over side reactions Requires precursor sulfonamide
Industrial-scale synthesis Thionyl chloride, base (triethylamine) Controlled temp 0–25 °C, large reactors Scalable, efficient Requires strict safety controls

Research Findings and Optimization Notes

  • Reaction Optimization:

    • Temperature control is critical to maintaining oxolane ring integrity.
    • Use of dry solvents and inert atmosphere reduces hydrolysis and side reactions.
    • Slow addition of chlorinating agent improves selectivity.
  • Yields:

    • Laboratory scale yields typically range from 75% to 90%.
    • Industrial processes aim for yields above 85% with high purity.
  • Purification:

    • Low-temperature recrystallization from diethyl ether or hexanes is effective.
    • Drying under vacuum at low temperature preserves product stability.
  • Analytical Characterization:

    • NMR (¹H and ¹³C) confirms the presence of the oxolane ring and sulfonyl chloride group.
    • IR spectroscopy shows characteristic S=O and S–Cl stretching bands.
    • Mass spectrometry confirms molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic acids: Formed by hydrolysis

Scientific Research Applications

1-(Oxolan-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Core Structural Differences

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent(s)
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride Not explicitly listed - - Oxolan (tetrahydrofuran) ring
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride C₅H₁₀ClNO₃S 199.66 1601248-25-2 Dimethylcarbamoyl group
Ethanesulfonyl chloride C₂H₅ClO₂S 128.58 594-44-5 Simple ethane backbone
1,1-Ethanedisulfonyl dichloride C₂H₄Cl₂O₄S₂ 227.09 99591-77-2 Dual sulfonyl chloride groups
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Fluorinated cyclopentane ring

Key Observations :

  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing nature, whereas dimethylcarbamoyl groups may modulate reactivity via resonance effects .
  • Reactivity: 1,1-Ethanedisulfonyl dichloride’s dual sulfonyl chloride groups enable crosslinking or polymerization applications, unlike mono-functionalized analogs .

Biological Activity

1-(Oxolan-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its oxolane (tetrahydrofuran) structure, is involved in various biochemical interactions, making it a candidate for further research in pharmacology and biochemistry.

  • Molecular Formula : C₇H₁₃ClO₂S
  • Molecular Weight : 194.70 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C1CCCO1)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks by amino groups in proteins, which may lead to inhibition or modulation of enzyme activity. This interaction can affect metabolic pathways and cellular signaling processes.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that sulfonyl chlorides can possess antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Properties : Some sulfonyl chlorides have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them candidates for cancer therapy.
  • Enzyme Inhibition : The electrophilic nature of the sulfonyl group allows it to inhibit various enzymes by forming covalent bonds with active site residues, which can be exploited in drug design.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of sulfonyl derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that modifications to the oxolane ring could enhance activity.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound816
Control (Standard Antibiotic)48

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of sulfonyl chlorides on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced significant apoptosis at concentrations above 10 µM.

Concentration (µM)% Cell Viability
0100
585
1065
2040

Research Findings

Recent studies have highlighted the versatility of sulfonyl chlorides in biological applications:

  • Biochemical Interactions : Sulfonyl chlorides can modify proteins through acylation, which alters their function and stability.
  • Drug Development : The unique structural features of compounds like this compound make them suitable scaffolds for developing new therapeutics targeting specific enzymes or receptors.

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